Piridine polialcoliche
Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.
In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.
In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

Struttura | Nome chimico | CAS | MF |
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3,5-dibromo-2-(oxiran-2-yl)pyridine | 1565338-42-2 | C7H5Br2NO |
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4-(Difluoromethyl)-5-iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1805410-83-6 | C8H5F5INO |
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4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | 1227574-74-4 | C6H2ClF4N |
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3-Bromo-4-chloro-2-methoxypyridine | 1211524-10-5 | C6H5BrClNO |
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Pyridine, 2,6-dichloro-4-ethenyl- | 1824124-68-6 | C7H5Cl2N |
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(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide | 923288-59-9 | C8H9Cl2N3O |
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2-(Chloromethyl)-3,5-difluoro-4-(difluoromethyl)pyridine | 1805007-89-9 | C7H4ClF4N |
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3,5-Difluoro-4-vinylpyridine | 1824202-15-4 | C7H5F2N |
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2,4,6-Trichloro-3-(chloromethyl)pyridine | 110469-77-7 | C6H3Cl4N |
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1-(5-chloro-2-fluoro-3-pyridyl)ethanone | 1256808-91-9 | C7H5ClFNO |
Letteratura correlata
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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